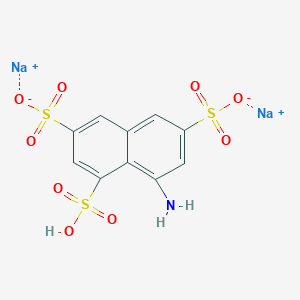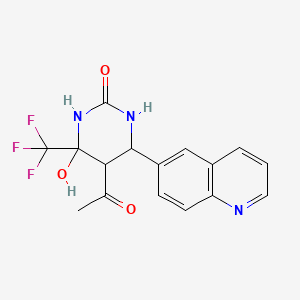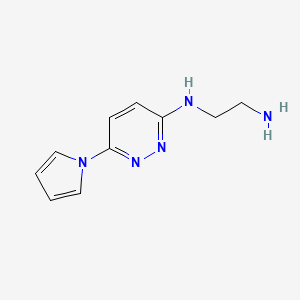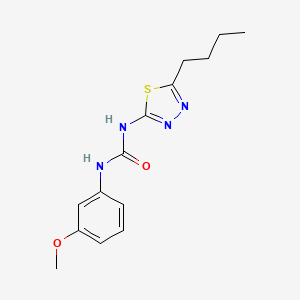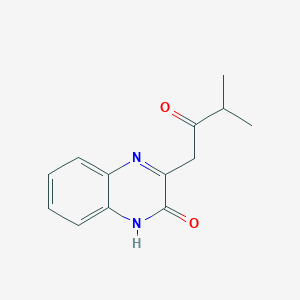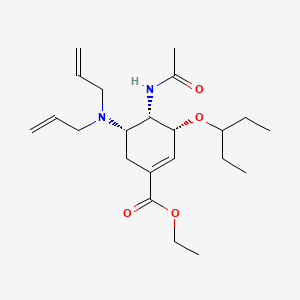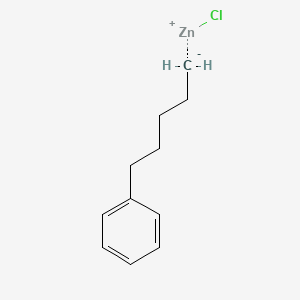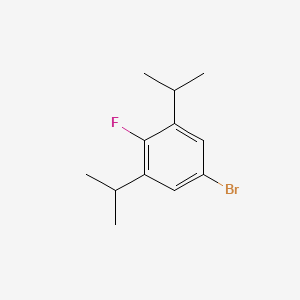
5-Bromo-2-fluoro-1,3-diisopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-fluoro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H16BrF. It is a derivative of benzene, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 3 are replaced by isopropyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1,3-diisopropylbenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 2-fluoro-1,3-diisopropylbenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of tubular reactors for diazotization reactions has been reported to improve the stability and yield of the desired product . This method involves the reaction of a diazonium salt intermediate with cuprous bromide in hydrobromic acid at elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-fluoro-1,3-diisopropylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine or fluorine atoms in the presence of a suitable catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Bromo-2-fluoro-1,3-diisopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-fluoro-1,3-diisopropylbenzene depends on its specific applicationFor example, in coupling reactions, the bromine atom can participate in oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-fluoro-1,3-diisopropylbenzene: Similar in structure but with different positions of the bromine and fluorine atoms.
1,3-Dibromo-5-fluorobenzene: Contains two bromine atoms and one fluorine atom on the benzene ring.
Uniqueness
5-Bromo-2-fluoro-1,3-diisopropylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C12H16BrF |
|---|---|
Poids moléculaire |
259.16 g/mol |
Nom IUPAC |
5-bromo-2-fluoro-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C12H16BrF/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3 |
Clé InChI |
JAFYUVXVYAXLKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1F)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[(4-fluorophenyl)sulfanyl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B14881264.png)
